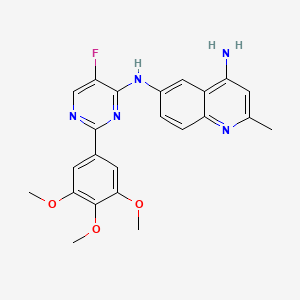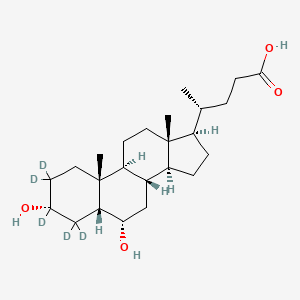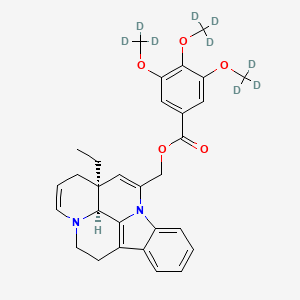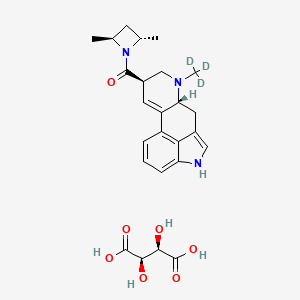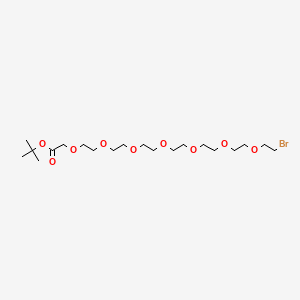
Bromo-PEG7-CH2COOtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG7-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG7-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in scientific research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bromo-PEG7-CH2COOtBu undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create different derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Hydrolysis reactions are often carried out in aqueous acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Bromo-PEG7-CH2COOtBu is widely used in scientific research, particularly in the field of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Bromo-PEG7-CH2COOtBu functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bromo-PEG7-CH2COOtBu is unique due to its bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound in the synthesis of PROTACs and other derivatives .
Propriétés
Formule moléculaire |
C20H39BrO9 |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H39BrO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18H2,1-3H3 |
Clé InChI |
XNRYVUFTUUDOOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


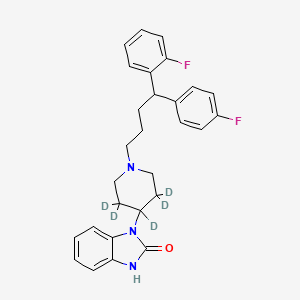

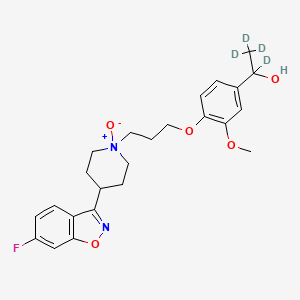
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
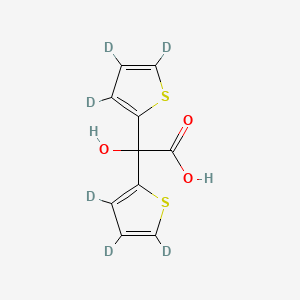
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
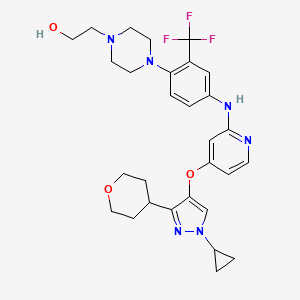
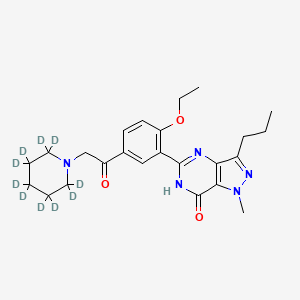
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

